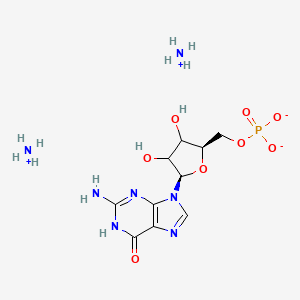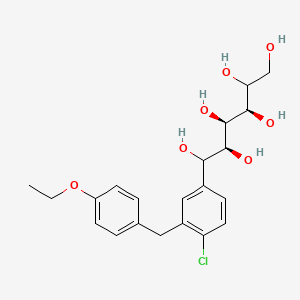
(1R,2S,3R,4R)-1-(4-Chloro-3-(4-ethoxybenzyl)phenyl)hexane-1,2,3,4,5,6-hexaol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S,3R,4R)-1-(4-Chloro-3-(4-ethoxybenzyl)phenyl)hexane-1,2,3,4,5,6-hexaol is a complex organic compound with the molecular formula C21H27ClO7 and a molecular weight of 426.88788 g/mol . This compound is known for its role as an impurity in Dapagliflozin, a sodium-glucose transporter 2 inhibitor used in the treatment of type 2 diabetes .
Análisis De Reacciones Químicas
(1R,2S,3R,4R)-1-(4-Chloro-3-(4-ethoxybenzyl)phenyl)hexane-1,2,3,4,5,6-hexaol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., OH-, NH3).
The major products formed from these reactions would depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(1R,2S,3R,4R)-1-(4-Chloro-3-(4-ethoxybenzyl)phenyl)hexane-1,2,3,4,5,6-hexaol has several scientific research applications, including:
Chemistry: It is used as a reference standard and impurity in the synthesis and analysis of Dapagliflozin.
Biology: It may be used in studies related to glucose metabolism and diabetes.
Medicine: Its role as an impurity in Dapagliflozin makes it relevant in pharmaceutical research and quality control.
Industry: It can be used in the development and manufacturing of antidiabetic drugs.
Mecanismo De Acción
The mechanism of action of (1R,2S,3R,4R)-1-(4-Chloro-3-(4-ethoxybenzyl)phenyl)hexane-1,2,3,4,5,6-hexaol is not well-documented. as an impurity of Dapagliflozin, it may interact with the sodium-glucose transporter 2 (SGLT2) in a similar manner, potentially affecting glucose reabsorption in the kidneys.
Comparación Con Compuestos Similares
Similar compounds to (1R,2S,3R,4R)-1-(4-Chloro-3-(4-ethoxybenzyl)phenyl)hexane-1,2,3,4,5,6-hexaol include other impurities and analogs of Dapagliflozin. These compounds may share structural similarities but differ in their specific functional groups and stereochemistry. The uniqueness of this compound lies in its specific configuration and role as an impurity in Dapagliflozin.
Propiedades
Fórmula molecular |
C21H27ClO7 |
|---|---|
Peso molecular |
426.9 g/mol |
Nombre IUPAC |
(2S,3R,4R)-1-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C21H27ClO7/c1-2-29-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)18(25)20(27)21(28)19(26)17(24)11-23/h3-8,10,17-21,23-28H,2,9,11H2,1H3/t17?,18?,19-,20+,21+/m1/s1 |
Clave InChI |
QXLZASULNNCSEF-KJFGXLEFSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C([C@@H]([C@H]([C@@H](C(CO)O)O)O)O)O)Cl |
SMILES canónico |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C(C(C(C(C(CO)O)O)O)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


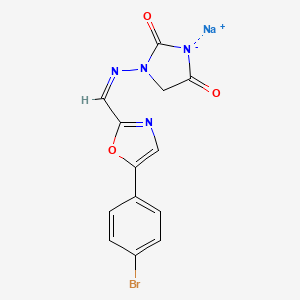
![tert-Butyl (1S,3S,4R)-3-(6-(4,4,5,5,-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13844550.png)
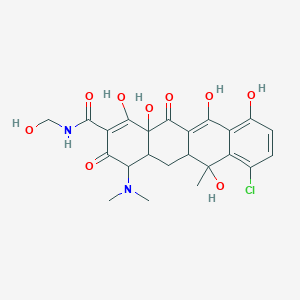
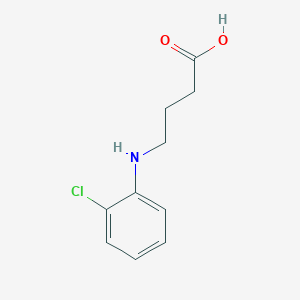
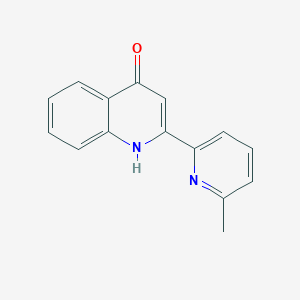





![N-[(2-chlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B13844621.png)
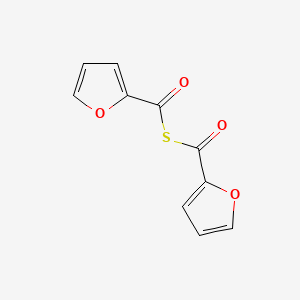
![1-[4-[[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(4-nitrophenyl)piperazine](/img/structure/B13844629.png)
